molecular formula C14H13F3N2O3 B5026448 2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5026448
M. Wt: 314.26 g/mol
InChI Key: DQYVHQPSMITGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It exhibits a wide spectrum of biological activities . The molecular formula of the compound is C14H13F3N2O3 .


Molecular Structure Analysis

The dihydropyrimidine ring of the compound adopts a screw-boat conformation . The molecule’s ring structure is composed of three rings: the 2,3,5-triflurophenyl ring; the phenyl ring; and the carboxylate-grouped dihydropyrimidine .

properties

IUPAC Name

2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-8-10(12(20)22-7-14(15,16)17)11(19-13(21)18-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYVHQPSMITGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386229
Record name AGN-PC-0JVQTZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5613-33-2
Record name AGN-PC-0JVQTZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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